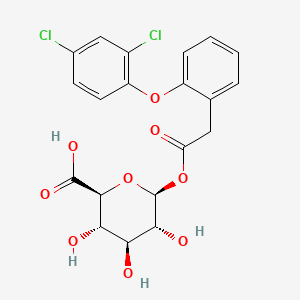

Fenclofenac glucuronide

Overview

Description

Fenclofenac glucuronide is a metabolite of Fenclofenac . Fenclofenac is a nonsteroidal anti-inflammatory drug (NSAID) previously used in rheumatism. It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein . This compound contains a total of 51 bonds; 33 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 4 hydroxyl groups .

Synthesis Analysis

The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The cofactor UDPGA is widely distributed in the body, especially the liver. Fifteen UGT isoforms have been identified as responsible for human glucuronidation .Molecular Structure Analysis

This compound has a molecular formula of C20H18Cl2O9 . It contains 51 bonds in total, including 33 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ester .Chemical Reactions Analysis

Glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The reactivity of acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively due to their potential hepatotoxicity .Physical and Chemical Properties Analysis

This compound has a molecular weight of 473.26 . It is a highly hydrophilic compound due to the presence of glucuronic acid .Scientific Research Applications

Metabolism in Animals : Fenclofenac is rapidly absorbed and eliminated in horses, with its major urinary metabolite being the ester glucuronide. This finding is significant as it shows an ester glucuronide to be the primary metabolite of a non-steroidal anti-inflammatory drug in horses (Marsh et al., 1983).

Antirheumatic Activity : In humans, fenclofenac has shown antirheumatic effects, improving clinical parameters and laboratory measurements in patients with rheumatic diseases (Berry et al., 1980).

Clinical Research Methodology : The Fenclofenac Clinical Research Programme provided insights into the therapeutic dose range and efficacy of fenclofenac in treating chronic rheumatological conditions (Tudor et al., 1977).

Treatment of Rheumatoid Arthritis and Ankylosing Spondylitis : Fenclofenac has been investigated for its efficacy in treating severe active rheumatoid arthritis and ankylosing spondylitis, demonstrating its potential as an effective anti-inflammatory agent (Akyol et al., 1977).

Pharmacological and Toxicological Aspects : The anti-inflammatory properties and low gastrointestinal toxicity of fenclofenac were highlighted, providing a background for its clinical development (Atkinson et al., 1977).

Effect on Thyroid Function : Fenclofenac has been shown to lower serum concentrations of thyroxine and triidothyronine, indicating its potential impact on thyroid function tests (Kurtz et al., 1981).

Influence on Lymphocyte Regeneration : Fenclofenac was found to retard the regeneration of lymphocytes in rats following total body irradiation, suggesting its potential as an immunosuppressive drug (Spiers et al., 1993).

Gastric Tolerance : An open tolerance study with endoscopic control showed that fenclofenac was well-tolerated in patients with osteoarthrosis who had a history of gastric intolerance to other non-steroidal anti-inflammatory agents (Hradský, 1981).

Mechanism of Action

Target of Action

Fenclofenac glucuronide is a metabolite of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID) that was previously used in rheumatism . The primary targets of Fenclofenac are prostaglandins, which sensitize pain receptors . Inhibition of their synthesis is responsible for the analgesic effects of Fenclofenac .

Mode of Action

Fenclofenac interacts with its targets by inhibiting the synthesis of prostaglandins . This inhibition is thought to be responsible for the drug’s analgesic and antipyretic effects . Antipyretic effects may be due to action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat dissipation .

Biochemical Pathways

The metabolism of Fenclofenac mainly takes place in the liver and involves two major pathways: oxidative metabolism and conjugation to glucuronic acid . The oxidative metabolism results in the formation of hydroxylated metabolites . The conjugation to glucuronic acid results in the formation of an acyl glucuronide , which is a potentially reactive metabolite .

Pharmacokinetics

The pharmacokinetics of Fenclofenac were investigated in volunteers following single oral doses and multiple doses . The drug has a relatively short elimination half-life, which limits the potential for drug accumulation . The apparent volume of distribution had similar values at doses of 200, 500, and 600mg . These small volumes of distribution indicate that Fenclofenac distributes mainly into extracellular space .

Result of Action

The result of Fenclofenac’s action is the reduction of inflammation and pain . It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein . It can also cause lichen planus .

Action Environment

The action of this compound, like other glucuronides, is influenced by various environmental factors. The cofactor UDPGA, which is involved in the glucuronidation process, is widely distributed in the body, especially the liver . Fifteen UGT isoforms have been identified as responsible for human glucuronidation . The primary product is always the 1β-glucuronide .

Safety and Hazards

A lively debate has continued for several years on whether O-acyl glucuronide metabolites of carboxylic acids are toxic, affecting both the safety assessment of well-used drugs and new drug development programs . The safety data sheet for Fenclofenac glucuronide was not available in the search results .

Biochemical Analysis

Biochemical Properties

Fenclofenac glucuronide, like other glucuronides, is a product of phase II metabolic reactions . The glucuronidation process involves the addition of a glucuronic acid moiety to Fenclofenac, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs). This process increases the solubility of the compound, facilitating its excretion from the body .

Cellular Effects

Their distribution and excretion from the human body require transport proteins .

Molecular Mechanism

Glucuronides are typically less active than their parent drugs but can contribute significantly to drug exposure through enterohepatic recycling or drug-drug interactions .

Temporal Effects in Laboratory Settings

Glucuronides are generally considered stable and safe .

Dosage Effects in Animal Models

The dosage effects of glucuronides can vary depending on the specific compound and the animal model used .

Metabolic Pathways

This compound is involved in glucuronidation, a major phase II metabolic pathway. This process involves the addition of a glucuronic acid group to Fenclofenac, catalyzed by UGTs .

Transport and Distribution

This compound, like other glucuronides, requires transport proteins for its distribution and excretion from the body. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine, and the intestinal lumen .

Subcellular Localization

Glucuronides are typically located in the cytoplasm where glucuronidation reactions occur .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,4-dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIVNRQWIBPUSG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227938 | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77182-37-7 | |

| Record name | Fenclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077182377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)

![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)

![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)

![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)